molecular formula C8H3F2NO3 B1428921 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione CAS No. 1196152-04-1

7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione

Cat. No. B1428921
M. Wt: 199.11 g/mol
InChI Key: YGZKYNDUEWZXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione is characterized by the presence of a benzoxazine core with two fluorine atoms at the 7 and 8 positions. The InChI code for this compound is 1S/C8H4FNO3/c9-5-3-1-2-4-6 (5)10-8 (12)13-7 (4)11/h1-3H, (H,10,12) .

Scientific Research Applications

1. Synthesis of Nitrogen-Containing Heterocyclic Structures

  • 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione and its derivatives serve as building blocks for synthesizing various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. These compounds are synthesized through methods like cyclization of anthranilic acids and catalytic carbonylation of substituted anilines (Bogdanov & Mironov, 2016).

2. Green Synthesis Approaches

  • The one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones has been achieved using carbon dioxide and CuO@RHA/MCM-41 nanocomposite as a catalyst. This method offers advantages like mild conditions, excellent yields, simple procedure, and reduced environmental impact (Nikpassand, Fekri, & Pourahmad, 2018).

3. Development of Novel Compounds

  • Synthesis of diverse benzo[1,4]oxazin-3-one-based compounds has been explored, leading to the creation of novel benzo[1,4]oxazin-3-one-based tricycles and a chemical library based on these compounds for various applications (Yuan et al., 2007).

4. Herbicidal Activity

  • Compounds derived from 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione have shown significant herbicidal activity. These include the inhibition of protoporphyrinogen oxidase in plants, offering a pathway for developing new herbicides (Huang et al., 2005).

5. Pharmaceutical Research

6. Catalysis and Chemical Transformations

  • Gold(I)-catalyzed cycloisomerization has been applied to the synthesis of substituted 4H-benzo[d][1,3]oxazines, demonstrating the compound's role in facilitating novel chemical transformations (Segura-Quezada et al., 2022).

properties

IUPAC Name

7,8-difluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKYNDUEWZXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC(=O)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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